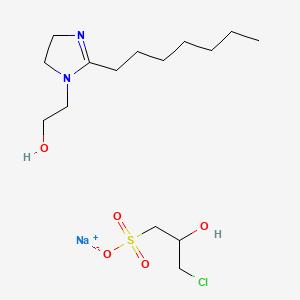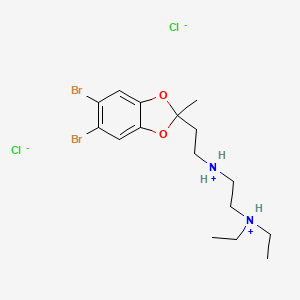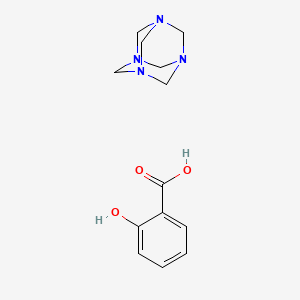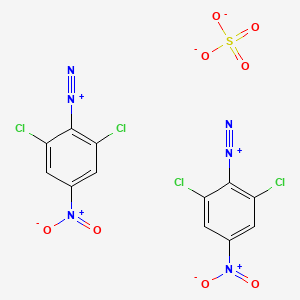![molecular formula C6H6N2O3S B13770358 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) is a heterocyclic compound with the molecular formula C6H6N2O3S This compound is characterized by a fused ring system containing both thiazole and pyrazine moieties
Métodos De Preparación
The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thiazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) can be compared with other similar compounds, such as:
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,6-ethyltetrahydro-7-methyl-: This compound has additional ethyl and methyl groups, which may alter its chemical properties and reactivity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3,5,8-trione: This compound has a different ring structure, leading to variations in its chemical behavior and applications.
The uniqueness of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) lies in its specific ring system and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N2O3S |
|---|---|
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione |
InChI |
InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10) |
Clave InChI |
YSHDADHSNCFJPS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=O)NCC(=O)N2C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)


![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)


![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)


